molecular formula C18H11ClN2 B8248765 2-Chloro-3-(naphthalen-2-yl)quinoxaline

2-Chloro-3-(naphthalen-2-yl)quinoxaline

Cat. No. B8248765
M. Wt: 290.7 g/mol
InChI Key: NUQHGLAGHWFIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(naphthalen-2-yl)quinoxaline is a useful research compound. Its molecular formula is C18H11ClN2 and its molecular weight is 290.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(naphthalen-2-yl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(naphthalen-2-yl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Quinoxaline derivatives, including those structurally related to 2-Chloro-3-(naphthalen-2-yl)quinoxaline, have been explored as corrosion inhibitors. A study by Saraswat and Yadav (2020) found that certain quinoxaline derivatives significantly inhibited corrosion in mild steel in acidic conditions, with efficiencies up to 96.01% (Saraswat & Yadav, 2020).

Organic Light Emitting Diodes (OLEDs)

Quinoxaline derivatives have been synthesized for use in organic red-light emitting diodes (OLEDs). Jang et al. (2011) synthesized novel derivatives showing good thermal stability and promising as materials for red emitting OLEDs (Jang et al., 2011).

Electrochemical Properties

Research by Özdemir et al. (2011) investigated quinoxaline and ethylenedioxythiophene-based polymers for their electrochemical and spectroelectrochemical properties, revealing potential for applications in electrochromics (Özdemir et al., 2011).

Antituberculosis Activity

Quinoxaline derivatives have been synthesized with potential antituberculosis activity. Omel’kov et al. (2019) reported compounds in the final stage of clinical trials for antituberculosis application (Omel’kov et al., 2019).

Synthesis in Ionic Liquid

Prasanna et al. (2012) described the synthesis of thiazolo and thiadiazolo quinoxaline derivatives in ionic liquid, offering an environmentally friendly approach and potential antifungal activity (Prasanna et al., 2012).

Anticancer Evaluation

Kotb et al. (2007) synthesized novel quinoxaline derivatives, including 2-chloroquinoxaline derivatives, for anticancer evaluation, highlighting the potential of these compounds in cancer treatment (Kotb et al., 2007).

Antibacterial and Antifungal Agents

A study by Imran et al. (2017) synthesized quinoline-pyrazoline-based naphthalenyl thiazole derivatives with significant potential as antimicrobial agents (Imran et al., 2017).

properties

IUPAC Name

2-chloro-3-naphthalen-2-ylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2/c19-18-17(20-15-7-3-4-8-16(15)21-18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQHGLAGHWFIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(naphthalen-2-yl)quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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